3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The core structure consists of a pyrido[1,2-a]pyrimidin-4-one scaffold.
- Attached to this core are:
- A 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group (that’s a mouthful in itself!).
- A 4-methoxyphenyl group.
- A piperazin-1-yl group.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The thiazolidine-2,4-dione moiety can undergo oxidation to form a thiazolidinone.
Reduction: Reduction of the pyrimidinone ring may yield a dihydropyrimidinone.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Scaffold for designing bioactive compounds.
Biology: Potential as kinase inhibitors, antiviral agents, or anti-inflammatory drugs.
Medicine: Investigated for anticancer properties.
Industry: Building block for drug discovery.
Mechanism of Action
Molecular Targets: Likely protein kinases or enzymes involved in cell signaling pathways.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: The combination of thiazolidine, pyrimidinone, and piperazinyl groups sets it apart.
Similar Compounds: Related pyrimidinones, thiazolidinones, and kinase inhibitors.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-17(2)32-26(34)22(37-27(32)36)16-21-24(28-23-18(3)6-5-11-31(23)25(21)33)30-14-12-29(13-15-30)19-7-9-20(35-4)10-8-19/h5-11,16-17H,12-15H2,1-4H3/b22-16- |
InChI Key |
VOHYNJHXHBWPDQ-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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